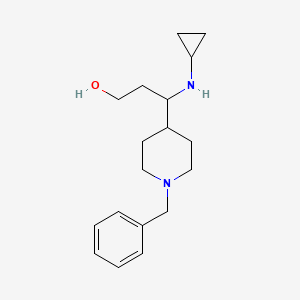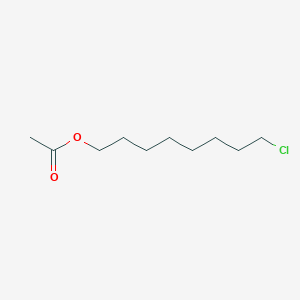
8-Chlorooctyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Chlorooctyl acetate can be synthesized through the esterification of 8-chloro-1-octanol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chlorooctyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: 8-chloro-1-octanol and acetic acid.
Substitution: Various substituted octyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
8-Chlorooctyl acetate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 8-chlorooctyl acetate involves its interaction with biological molecules through its ester and chlorine functional groups. The ester linkage can undergo hydrolysis, releasing 8-chloro-1-octanol and acetic acid, which can interact with cellular components. The chlorine atom may also participate in substitution reactions, potentially modifying the activity of biological molecules .
Comparaison Avec Des Composés Similaires
Octyl acetate: Similar ester structure but lacks the chlorine atom.
8-Chloro-1-octanol: Precursor to 8-chlorooctyl acetate, lacks the ester linkage.
Propriétés
Formule moléculaire |
C10H19ClO2 |
|---|---|
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
8-chlorooctyl acetate |
InChI |
InChI=1S/C10H19ClO2/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3 |
Clé InChI |
GMADNPIAEYOEIL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3,5-Difluoro-2-(2-hydroxy-5-methanehydrazonoylphenoxy)-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid](/img/structure/B13967586.png)


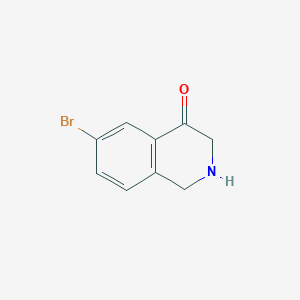
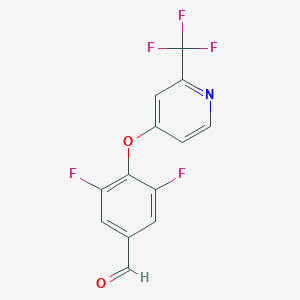

![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
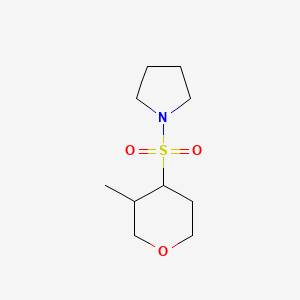

![2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)
![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)
